Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone
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Overview
Description
Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone, also known as AZD-7762, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of checkpoint kinases, which are important regulators of the cell cycle. Inhibition of checkpoint kinases can lead to the induction of DNA damage and cell death, making AZD-7762 a promising candidate for cancer therapy.
Mechanism of Action
Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone inhibits the activity of checkpoint kinases, which are important regulators of the cell cycle. By inhibiting checkpoint kinases, this compound can induce DNA damage and cell death, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Inhibition of checkpoint kinases by this compound can lead to the induction of DNA damage and cell death. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone has several advantages as a research tool, including its ability to inhibit checkpoint kinases and induce DNA damage. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone could focus on its potential use in combination with other cancer therapies, as well as its potential use in other disease areas. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone involves several steps, starting with the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine with 2,2,2-trifluoroacetophenone to form the intermediate compound 2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl(phenyl)methanone. This intermediate is then reacted with azacyclononane to form the final product, this compound.
Scientific Research Applications
Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting checkpoint kinases and inducing DNA damage. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in combination with chemotherapy for the treatment of various types of cancer.
Properties
IUPAC Name |
azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-10-15-17-11-14(13(2)20(15)18-12)16(21)19-8-6-4-3-5-7-9-19/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAXHCEWFCKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)N3CCCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.